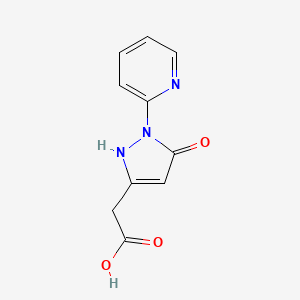

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid

Beschreibung

Structural Overview and International Union of Pure and Applied Chemistry Nomenclature

The structural architecture of this compound represents a sophisticated example of heterocyclic molecular design, incorporating multiple nitrogen-containing ring systems within a single molecular framework. The compound features a pyrazole ring system that has been functionalized with both a pyridine substituent and an acetic acid side chain, creating a complex three-dimensional structure with multiple sites for potential chemical reactivity. The pyrazole core exists in its 2,5-dihydro form, indicating partial saturation of the five-membered ring, while maintaining the characteristic nitrogen-nitrogen bond that defines this class of heterocycles.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects the systematic approach to naming complex heterocyclic structures, with the full designation being 2-(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid. This naming convention follows established protocols for describing the connectivity and substitution patterns within the molecule, beginning with the acetic acid functionality and proceeding through the pyrazole ring system to the attached pyridine moiety. The systematic name precisely indicates the position of the carbonyl group at the 5-position of the pyrazole ring, the attachment point of the pyridine ring at the 1-position, and the location of the acetic acid substituent at the 3-position.

The structural complexity of this compound becomes evident when examining its International Chemical Identifier string, which provides a unique digital signature for the molecule: InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-3-1-2-4-11-8/h1-5,12H,6H2,(H,15,16). This identifier encodes the complete connectivity information for the molecule, including the arrangement of atoms, bond types, and stereochemical considerations. The corresponding International Chemical Identifier Key, YYYXDFWTQGTNRS-UHFFFAOYSA-N, serves as a compressed version of this structural information, facilitating database searches and chemical informatics applications.

The molecular architecture incorporates several key structural features that define its chemical behavior and potential applications. The pyridine ring system contributes aromatic stability and provides a site for coordination chemistry through its nitrogen lone pair, while the pyrazole ring offers both hydrogen bond donor and acceptor capabilities through its nitrogen atoms. The presence of the carbonyl group at the 5-position of the pyrazole ring introduces additional electronic effects that influence the overall reactivity profile of the molecule, while the carboxylic acid functionality provides both acidic properties and potential for further chemical modification through ester or amide formation.

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of compounds like this compound within the broader landscape of organic chemistry. The origins of heterocyclic chemistry can be traced to the early nineteenth century, when pioneering chemists began to isolate and characterize compounds containing heteroatoms within cyclic structures. The year 1818 marked a significant milestone when Brugnatelli successfully separated alloxan from uric acid, representing one of the first systematic studies of nitrogen-containing heterocycles. This early work laid the foundation for subsequent investigations into the diverse world of heterocyclic compounds.

The systematic study of pyridine chemistry began in earnest during the mid-nineteenth century, with Scottish scientist Thomas Anderson making crucial contributions to our understanding of this fundamental heterocycle. In 1849, Anderson examined the products obtained from high-temperature heating of animal bones, leading to the isolation of a colorless liquid with distinctive properties. He subsequently purified this material and named it pyridine, derived from the Greek word for fire, in recognition of its origins from pyrolytic processes. The structural elucidation of pyridine required several additional decades, with Wilhelm Körner and James Dewar independently proposing in the 1860s and 1870s that pyridine represented a benzene analog with one carbon-hydrogen unit replaced by nitrogen.

| Historical Milestones in Heterocyclic Chemistry | Year | Scientist | Achievement |

|---|---|---|---|

| First isolation of alloxan from uric acid | 1818 | Brugnatelli | Initial heterocycle characterization |

| Production of furfural from starch | 1832 | Dobereiner | Early furan chemistry |

| Discovery of pyrrole through dry distillation | 1834 | Runge | Pyrrole identification |

| Isolation and naming of pyridine | 1849-1851 | Anderson | Pyridine chemistry foundation |

| Structural elucidation of pyridine | 1869-1871 | Körner and Dewar | Pyridine structure determination |

| First synthesis of pyridine derivatives | 1881 | Hantzsch | Systematic pyridine synthesis |

| Discovery of antipyrine | 1883 | Knorr | Pyrazole medicinal chemistry |

| Chichibabin pyridine synthesis | 1924 | Chichibabin | Industrial pyridine production |

The development of pyrazole chemistry followed a parallel trajectory, with German chemist Ludwig Knorr making fundamental contributions to this field in the late nineteenth century. In 1883, Knorr discovered the antipyretic action of a pyrazole derivative, which he named antipyrine, marking the beginning of medicinal applications for this class of heterocycles. Knorr's work on pyrazole derivatives emerged somewhat serendipitously during his attempts to synthesize quinoline compounds with antipyretic activity, leading to the accidental discovery of 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which demonstrated significant analgesic, antipyretic, and antirheumatic properties. This discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent research into the biological activities of pyrazole-containing compounds.

The twentieth century witnessed remarkable advances in heterocyclic chemistry, with the development of increasingly sophisticated synthetic methodologies and a deeper understanding of structure-activity relationships. The establishment of the Heterocyclic Group by the Royal Society of Chemistry in 1967 represented a formal recognition of the importance of this field, with the organization gaining approval and holding its first scientific meeting in September of that year. The group's formation under the leadership of Alan Katritzky at the University of East Anglia and secretary Gurnos Jones at Keele University demonstrated the growing recognition of heterocyclic chemistry as a distinct and important subdiscipline within organic chemistry.

The historical context surrounding compounds like this compound reflects the convergence of multiple research traditions within heterocyclic chemistry. The compound incorporates structural elements from both pyridine and pyrazole chemistry, representing the modern tendency toward designing molecules that combine multiple heterocyclic motifs to achieve desired properties. The presence of the carboxylic acid functionality further connects this compound to the broader tradition of medicinal chemistry, where such functional groups often serve as important pharmacophores or sites for metabolic modification.

Contemporary heterocyclic chemistry continues to build upon these historical foundations, with researchers developing increasingly sophisticated approaches to the synthesis and application of complex heterocyclic structures. The fact that approximately 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles underscores the continuing relevance of early discoveries in pyridine and pyrazole chemistry. Modern computational tools and advanced spectroscopic techniques have enabled chemists to design and characterize compounds like this compound with unprecedented precision, allowing for the rational design of molecules with specific structural and functional characteristics.

Eigenschaften

IUPAC Name |

2-(3-oxo-2-pyridin-2-yl-1H-pyrazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-3-1-2-4-11-8/h1-5,12H,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYXDFWTQGTNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C=C(N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407036 | |

| Record name | [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37959-19-6 | |

| Record name | [5-Oxo-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrazol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors. . The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Numerous studies have demonstrated the antioxidant potential of (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid derivatives. The compound exhibits significant free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

Case Study: DPPH Scavenging Activity

In a study assessing various synthesized derivatives, compounds containing the pyrazole moiety showed enhanced DPPH radical scavenging activity. The presence of electron-withdrawing groups significantly increased the antioxidant properties of these compounds, indicating their potential use as therapeutic agents against oxidative stress .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogenic strains.

Case Study: Antimicrobial Screening

A series of derivatives were tested against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. Notably, certain derivatives exhibited potent activity against resistant strains, suggesting that these compounds could serve as a foundation for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound derivatives has garnered attention due to their ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells

In vitro studies showed that specific derivatives significantly reduced the viability of A549 lung adenocarcinoma cells. The mechanism was attributed to apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development in cancer therapy .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives involves various synthetic routes that enhance their biological activities.

Synthesis Techniques

Recent methodologies include multicomponent reactions that allow for efficient synthesis with high yields. These techniques facilitate the introduction of different substituents that can modulate the biological properties of the resulting compounds .

Data Summary Table

Wirkmechanismus

The mechanism of action of (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic Acid (CAS: 852851-73-1)

2-[1-(4-Fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic Acid (CID: 4962215)

- Molecular Formula : C₁₁H₉FN₂O₃

- Molecular Weight : 236.2 g/mol

- Key Differences: Substituent: 4-fluorophenyl introduces electron-withdrawing effects. Higher molecular weight (236.2 vs. 219.2) due to fluorine substitution. Predicted enhanced metabolic stability compared to non-fluorinated analogs, a common trait in drug design .

Methyl (5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)acetate (CAS: 168165-88-6)

- Molecular Formula : C₁₂H₁₂N₂O₃

- Key Differences :

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

| Property | Target Compound (Pyridin-2-yl) | 2-Methylpropyl Analog | 4-Fluorophenyl Analog | Methyl Ester Analog |

|---|---|---|---|---|

| Molecular Weight | 219.2 g/mol | 198.22 g/mol | 236.2 g/mol | ~220 g/mol (est.) |

| Solubility | Moderate (polar solvents) | Higher (alkyl chain) | Moderate | Lower (ester) |

| Acidity | High (carboxylic acid) | High | High | Low (ester) |

- Pyridin-2-yl vs.

- Acetic Acid vs. Ester : The carboxylic acid group increases ionization at physiological pH, influencing bioavailability and membrane permeability .

Biologische Aktivität

(5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics. Its molecular structure features a pyrazole ring fused with a pyridine moiety, which is known to enhance its biological activity through various interactions with biological targets.

Research indicates that compounds containing the pyrazole scaffold often exhibit a range of pharmacological effects. The mechanisms through which this compound exerts its effects include:

- Antioxidant Activity : Pyrazole derivatives are known to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Several studies have demonstrated that pyrazole compounds can inhibit key inflammatory mediators such as COX enzymes, which play a significant role in pain and inflammation.

- Anticancer Properties : Pyrazole derivatives have been associated with antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of COX enzymes in vitro, with an IC50 value comparable to standard anti-inflammatory drugs such as diclofenac. Histopathological analysis confirmed minimal gastric toxicity, supporting its therapeutic potential for inflammatory conditions .

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines revealed that (5-oxo-1-pyridin-2-yldihydro-pyrazol)acetic acid inhibited cell proliferation and induced apoptosis in breast cancer cells (MDA-MB-231). The compound's mechanism involved the modulation of cell cycle regulators and apoptotic pathways, highlighting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic methodologies for preparing (5-oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid and its derivatives?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting chalcone derivatives with hydrazine hydrate or phenylhydrazine under reflux conditions. For example:

- Hydrazine hydrate reaction : In ethanol/acetic acid, chalcones react with hydrazine hydrate to form 4,5-dihydro-1H-pyrazol-3-yl derivatives. Reaction progress is monitored via TLC, followed by solvent evaporation and recrystallization in ethanol .

- Phenylhydrazine reaction : In 1,4-dioxane or acetic acid, phenylhydrazine yields 1,5-diaryl pyrazole derivatives. Structural confirmation relies on NMR (¹H and ¹³C), IR, and mass spectrometry .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., pyrazole ring protons at δ 2.5–3.5 ppm, acetic acid protons at δ 3.7–4.2 ppm). ¹³C NMR with APT (Attached Proton Test) distinguishes carbonyl carbons (e.g., 5-oxo group at ~170 ppm) and aromatic carbons .

- IR Spectroscopy : Key peaks include C=O (1650–1750 cm⁻¹), N-H (3100–3300 cm⁻¹), and pyridinyl C-N (1250–1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., exact mass 204.0699 for C₁₁H₉FN₂O) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data during structural elucidation be resolved?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism in the pyrazolone ring) .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX software) resolves ambiguities in bond lengths and angles. SHELXL is recommended for refining high-resolution data .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. What experimental design considerations are critical for evaluating the compound’s bioactivity (e.g., antimicrobial assays)?

Methodological Answer:

- Antifungal Assays : Use microdilution methods against phytopathogens like Sclerotinia sclerotiorum. Prepare test solutions in DMSO, with carbendazim as a positive control. MIC (Minimum Inhibitory Concentration) values are determined via optical density at 600 nm after 48-hour incubation .

- Data Interpretation : Account for solubility limitations (e.g., in aqueous buffers) by including surfactants like Tween-80. Normalize activity against negative controls (DMSO vehicle) to exclude solvent toxicity .

Q. How can stability issues (e.g., hydrolysis or oxidation) be mitigated during storage or reaction optimization?

Methodological Answer:

- Hygroscopicity Management : Store the compound in desiccators with silica gel at –20°C. For reactions, use anhydrous solvents (e.g., THF dried over molecular sieves) .

- Oxidation Prevention : Add antioxidants like BHT (butylated hydroxytoluene, 0.1% w/v) to reaction mixtures. Monitor degradation via HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

Q. What advanced techniques are used to study metabolic interactions of the acetic acid moiety in biological systems?

Methodological Answer:

- Metabolic Flux Analysis (MFA) : Construct metabolic networks using genome-scale models. Calculate fluxes via stoichiometric matrices (e.g., using Excel’s MINVERSE function) and validate with isotopic tracer studies (¹³C-glucose) .

- Proteomic Profiling : 2D-PAGE with IPG strips (pH 4–7) identifies proteins like heat shock factors (e.g., DnaK) or redox enzymes influenced by the compound. MS/MS analysis (Swiss-Prot database) confirms protein identities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.